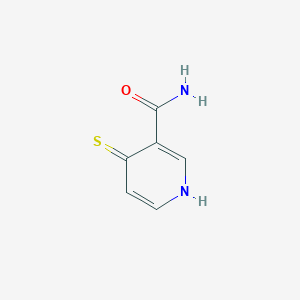

Mercaptonicotin-amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mercaptonicotin-amide is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is a derivative of nicotinic acid, where a mercapto group (-SH) is attached to the nicotinamide structure. This compound is known for its strong mucoadhesive properties and has been explored for its potential in drug delivery systems.

準備方法

Synthetic Routes and Reaction Conditions

Mercaptonicotin-amide can be synthesized through various methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions to form the mercapto derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Mercaptonicotin-amide undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides are formed as major products.

Reduction: Amines are the primary products.

Substitution: Various substituted derivatives can be obtained depending on the nucleophile used.

科学的研究の応用

Mercaptonicotinamide and its derivatives, such as mercaptonicotinic acid, are compounds with applications in drug delivery systems and medicine due to their unique chemical properties. Mercaptonicotinamide-functionalized chitosan has demonstrated potential as an excipient for mucoadhesive drug delivery systems . Mercaptonicotinic acid compounds also have potential medicinal applications .

Scientific Research Applications

Mucoadhesion and Drug Delivery: Thiolated polymers, including chitosan-6-mercaptonicotinamide, have shown superiority over non-thiolated polymers in mucoadhesion . The heteroaromatic structure of chitosan-6-mercaptonicotinamide confers a pH-independent reactivity to the thiol group and introduces a hydrophobic entity in the hydrophilic polymer .

- Improved Mucoadhesion: Mucoadhesion was increased by at least 69-fold compared to unmodified chitosan .

- Water Uptake Reduction: Chemical modification of chitosan altered the water uptake of the polymer, lowering it by up to 75% .

- Matrix Tablet Stabilization: The new polymer was effective in stabilizing a matrix tablet compared to an unmodified chitosan tablet .

- Controlled Release: Cumulative release studies from a matrix tablet comprising the newly synthesized chitosan showed controlled release of a hydrophilic macromolecular model compound (FD4) .

- Biodegradability: The polymer showed improved biodegradability .

Mercaptonicotinic Acid Activated Thiolated Chitosan (MNA-TG-chitosan): MNA-TG-chitosan is a novel thiomerized chitosan that can open cell tight junctions for application in oral delivery .

- Enhanced Cellular Uptake: Insulin nanoparticles (insNPs) encapsulated with MNA-TG-chitosan resulted in a 1.5-fold and 4.4-fold higher cellular uptake by HepG2 liver cells, where insulin is metabolized .

- Increased Insulin Transport: MNA-TG-chitosan resulted in approximately 40% and 600% greater insulin transport through TR146 buccal cell monolayers .

- Greater Permeability: MNA-TG-chitosan showed 40% and 150% greater apparent permeability than insNPs encapsulated with unmodified chitosan and TG-chitosan, respectively .

- Cell Tight Junction Opening: The higher permeation achieved using MNA-TG chitosan was attributed to the greater opening of the cell tight junction, evidenced by a reduction in the transepithelial electrical resistance of TR146 buccal cell monolayers .

pH-Independent Reactivity: Mercaptonicotinic acid (MNA) has a unique structure containing tautomeric thiol (–S–H) and thione (–C=S–) groups that can react both as a nucleophile and a proton donor, resulting in a pH-independent action mechanism .

Applications in Medicine: Mercaptonicotinic acid compounds have potential as medicine, specifically as inhibitors of clostridial neurotoxins .

Case Studies and Data

Enhanced Peptide Delivery: In vivo studies confirmed the potential of TGA-MNA. Oral administration of antide in solution led to only very small detectable quantities in plasma with an absolute and relative bioavailability (BA) of 0.003 and 0.03%, only . In contrast, with antide incorporated in TGA-MNA matrix tablets, an absolute and relative BA of 1.4 and 10.9% could be reached, resulting in a 421-fold increased area under the plasma concentration time curve (AUC) compared to the antide solution .

作用機序

The mechanism of action of mercaptonicotin-amide involves its interaction with biological membranes. The mercapto group forms strong bonds with mucosal surfaces, enhancing the retention time of drugs at the site of absorption. This property is particularly useful in drug delivery systems, where prolonged contact with the mucosa can improve the efficacy of the therapeutic agent.

類似化合物との比較

Similar Compounds

Nicotinamide: A precursor to mercaptonicotin-amide, known for its role in cellular metabolism.

Thioacetamide: Another sulfur-containing amide with different applications.

Mercaptopurine: A thiopurine used in cancer treatment, sharing the mercapto group but differing in structure and application

Uniqueness

This compound stands out due to its strong mucoadhesive properties, making it particularly useful in drug delivery systems. Its ability to form stable bonds with mucosal surfaces sets it apart from other similar compounds, providing unique advantages in pharmaceutical applications.

特性

CAS番号 |

89640-64-2 |

|---|---|

分子式 |

C6H6N2OS |

分子量 |

154.19 g/mol |

IUPAC名 |

4-sulfanylidene-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(9)4-3-8-2-1-5(4)10/h1-3H,(H2,7,9)(H,8,10) |

InChIキー |

XGIIQEOYYMLWIH-UHFFFAOYSA-N |

正規SMILES |

C1=CNC=C(C1=S)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。